2-{5-(benzyloxy)-2,4-dichloro[(4-methylphenyl)sulfonyl]anilino}-N-methylacetamide
Overview
Description
2-{5-(Benzyloxy)-2,4-dichloro[(4-methylphenyl)sulfonyl]anilino}-N-methylacetamide is a complex organic compound known for its intricate molecular structure Its unique arrangement of atoms and functional groups makes it a subject of interest in various fields such as chemistry, biology, and pharmacology
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-(Benzyloxy)-2,4-dichloro[(4-methylphenyl)sulfonyl]anilino}-N-methylacetamide generally involves multiple steps, starting with the preparation of intermediate compounds. Typical synthetic routes may include:
Preparation of Intermediates
Benzyloxy group introduction through a nucleophilic substitution reaction.
Chlorination of an aromatic ring using chlorinating agents such as thionyl chloride.
Coupling Reactions
Coupling of the prepared intermediates using reagents like sodium hydride or potassium carbonate.
N-Methylation to introduce the N-methylacetamide group.
Industrial Production Methods
Industrial-scale production of this compound often requires optimization of reaction conditions to ensure high yield and purity. Common methods include:
Continuous flow reactors to control reaction parameters precisely.
Use of high-efficiency catalysts to accelerate reaction rates.
Chemical Reactions Analysis
Types of Reactions
2-{5-(Benzyloxy)-2,4-dichloro[(4-methylphenyl)sulfonyl]anilino}-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: : Using oxidizing agents such as potassium permanganate.
Reduction: : Using reducing agents like sodium borohydride.
Substitution: : Halogen substitution reactions facilitated by reagents like sodium iodide.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromic acid.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Solvents: : Dimethylformamide (DMF), tetrahydrofuran (THF).
Major Products
Depending on the reaction type, the major products can vary. For example:
Oxidation: : Formation of corresponding carboxylic acids or ketones.
Reduction: : Formation of primary or secondary amines.
Substitution: : Formation of iodo derivatives or other halogen-substituted compounds.
Scientific Research Applications
This compound has diverse applications in scientific research due to its unique chemical properties:
Chemistry: : Used as a model compound in studying reaction mechanisms and developing new synthetic methodologies.
Biology: : Investigated for its potential as a biochemical probe in enzyme inhibition studies.
Medicine: : Explored for its pharmacological activity, particularly in drug design targeting specific molecular pathways.
Industry: : Utilized in the development of specialized materials and chemical sensors.
Mechanism of Action
The mechanism by which 2-{5-(Benzyloxy)-2,4-dichloro[(4-methylphenyl)sulfonyl]anilino}-N-methylacetamide exerts its effects involves interaction with specific molecular targets, such as:
Enzymes: : Inhibition or activation of enzyme activity through binding at the active site.
Receptors: : Modulation of receptor activity by acting as an agonist or antagonist.
Pathways: : Involvement in cellular signaling pathways, leading to alterations in cell function.
Comparison with Similar Compounds
2-{5-(Benzyloxy)-2,4-dichloro[(4-methylphenyl)sulfonyl]anilino}-N-methylacetamide can be compared with similar compounds to highlight its unique features:
Similar Compounds
2-{5-(Benzyloxy)-2,4-dichloroanilino}-N-methylacetamide.
2-{5-(Benzyloxy)-2,4-dichloro[(4-ethylphenyl)sulfonyl]anilino}-N-methylacetamide.
Uniqueness: : Its specific dichloro and sulfonyl substituents confer distinct reactivity and biological activity, making it stand out among structurally similar compounds.
Properties
IUPAC Name |
2-(2,4-dichloro-N-(4-methylphenyl)sulfonyl-5-phenylmethoxyanilino)-N-methylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22Cl2N2O4S/c1-16-8-10-18(11-9-16)32(29,30)27(14-23(28)26-2)21-13-22(20(25)12-19(21)24)31-15-17-6-4-3-5-7-17/h3-13H,14-15H2,1-2H3,(H,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPQDCVFXHYEOBK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC)C2=CC(=C(C=C2Cl)Cl)OCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22Cl2N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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